molecular formula C19H28Cl2N4O2 B12756708 N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate CAS No. 104373-55-9

N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate

Cat. No.: B12756708
CAS No.: 104373-55-9
M. Wt: 415.4 g/mol
InChI Key: DWFMOINQZXIALL-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine ring, and a propanamide group. It is often used in research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine and propanamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-Methylphenyl)-N’-(2-pyridinyl)urea
  • N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea
  • N-(2-Methylphenyl)-N’-(2-pyridinyl)carboxamide

Comparison: N-(2-Methylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.

Properties

CAS No.

104373-55-9

Molecular Formula

C19H28Cl2N4O2

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride

InChI

InChI=1S/C19H24N4O.2ClH.H2O/c1-16-6-2-3-7-17(16)21-19(24)9-11-22-12-14-23(15-13-22)18-8-4-5-10-20-18;;;/h2-8,10H,9,11-15H2,1H3,(H,21,24);2*1H;1H2

InChI Key

DWFMOINQZXIALL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.O.Cl.Cl

Origin of Product

United States

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